molecular formula C9H9NO3 B2403216 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1231750-12-1

7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2403216
CAS No.: 1231750-12-1
M. Wt: 179.175
InChI Key: XHAYCRVIFCFAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring. The presence of a hydroxyl group at the 7th position and a methyl group at the 5th position further distinguishes this compound. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with methyl 2-bromoacetate in the presence of a base can lead to the formation of the desired benzoxazine compound. The reaction typically requires refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the oxazine ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Characterized by the presence of a hydroxyl group at the 7th position and a methyl group at the 5th position.

    7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 5th position.

    5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the hydroxyl group at the 7th position.

Uniqueness

The presence of both the hydroxyl and methyl groups in this compound imparts unique chemical and physical properties. These functional groups influence the compound’s reactivity, stability, and potential biological activities, making it distinct from other similar compounds .

Properties

IUPAC Name

7-hydroxy-5-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-2-6(11)3-7-9(5)10-8(12)4-13-7/h2-3,11H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAYCRVIFCFAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231750-12-1
Record name 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.0 g (7.2 mmol) 4-amino-5-methylbenzene-1,3-diol and 2.2 g (15.8 mmol) potassium carbonate in 20.0 mL acetonitrile were cooled in the ice bath. 0.65 mL (7.9 mmol) bromoacetyl chloride were added dropwise and the reaction mixture was stirred for 30 min at RT and for 1 h at 70° C. The mixture was combined with water, acidified with aqueous hydrochloric acid and extracted with dichloromethane. The organic phase was separated off, dried and evaporated down i.vac.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.